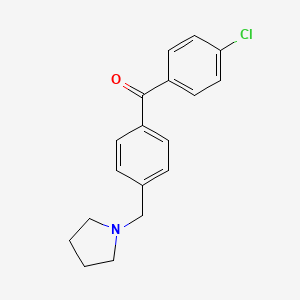

4-Chloro-4'-pyrrolidinomethyl benzophenone

Description

Contextualization within Halogenated Benzophenone (B1666685) Chemistry

Halogenated benzophenones represent a well-established and versatile class of compounds in organic chemistry. The introduction of a halogen atom, such as chlorine, onto the benzophenone framework can significantly influence the molecule's electronic properties, reactivity, and biological activity. The parent compound, benzophenone, is a simple diarylketone known for its use as a photoinitiator in UV-curing applications and as a building block in organic synthesis. nist.gov The addition of a chlorine atom, as seen in derivatives like 4-chlorobenzophenone (B192759), can alter the molecule's lipophilicity and its ability to participate in various chemical reactions, including those of medicinal importance. biotech-asia.orgnih.gov

Overview of Pyrrolidine-Substituted Benzophenone Derivatives in Research

The pyrrolidine (B122466) ring is a saturated five-membered nitrogen-containing heterocycle that is a common feature in a vast array of natural products and synthetic compounds with significant biological activities. Its incorporation into a molecular structure can enhance solubility, introduce chirality, and provide a key interaction point with biological macromolecules.

When a pyrrolidine moiety is attached to a benzophenone scaffold, as in 4-Chloro-4'-pyrrolidinomethyl benzophenone, it introduces a basic nitrogen atom and a flexible alkyl chain, which can profoundly influence the compound's pharmacological profile. Pyrrolidine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. The specific stereochemistry of the pyrrolidine ring and its substituents can play a critical role in determining the biological activity and target selectivity.

Research Significance and Potential Applications of the Compound

While specific research findings on the biological activities of 4-Chloro-4'-pyrrolidinomethyl benzophenone are not extensively documented in publicly available literature, the known activities of related compounds suggest several promising avenues for investigation.

The combination of a halogenated benzophenone and a pyrrolidine moiety in a single molecule creates a scaffold with potential for diverse biological activities. Benzophenone derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. chemicalbook.com For instance, certain benzophenone derivatives have shown potent anti-inflammatory effects by inhibiting key signaling molecules like TNF-α and IL-1β. chemicalbook.com

Furthermore, the pyrrolidine ring is a key component in many compounds with demonstrated pharmacological value. The synthesis of novel benzophenone-fused azetidinone derivatives, which share structural similarities with pyrrolidine-containing compounds, has yielded molecules with significant antimicrobial activity. nih.gov Studies on other benzophenone derivatives have also revealed promising antimicrobial and anticancer activities. biotech-asia.orgnih.gov Specifically, the introduction of a chloro group has been a strategy in the development of various therapeutic agents. nih.gov

Given this context, 4-Chloro-4'-pyrrolidinomethyl benzophenone is a compound of significant interest for further research. Its structural features suggest potential for evaluation in several areas:

Anticancer Research: The benzophenone core, combined with the pyrrolidine ring, could be explored for its cytotoxic effects against various cancer cell lines. The chloro-substituent may enhance this activity.

Antimicrobial Drug Discovery: The presence of the pyrrolidine and the halogenated aromatic ring makes it a candidate for screening against a panel of bacterial and fungal pathogens.

Medicinal Chemistry Scaffolding: This compound can serve as a versatile starting material for the synthesis of more complex molecules with tailored biological activities.

Further detailed research, including synthesis, characterization, and comprehensive biological screening, is necessary to fully elucidate the specific properties and potential applications of 4-Chloro-4'-pyrrolidinomethyl benzophenone.

Chemical and Physical Data

Below are tables summarizing the available chemical and physical data for 4-Chloro-4'-pyrrolidinomethyl benzophenone and a related compound for contextual comparison.

Table 1: Physicochemical Properties of 4-Chloro-4'-pyrrolidinomethyl benzophenone

| Property | Value | Source |

| CAS Number | 742085-16-1 | nih.govrsc.org |

| Molecular Formula | C₁₈H₁₈ClNO | frontiersin.org |

| Molecular Weight | 299.80 g/mol | frontiersin.org |

| IUPAC Name | (4-chlorophenyl)[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Table 2: Physical Properties of the Related Compound 4-Chlorobenzophenone

| Property | Value | Source |

| CAS Number | 134-85-0 | biotech-asia.orgchemicalbook.com |

| Molecular Formula | C₁₃H₉ClO | biotech-asia.org |

| Molecular Weight | 216.66 g/mol | biotech-asia.org |

| Melting Point | 74-76 °C | chemicalbook.com |

| Boiling Point | 195-196 °C at 17 mmHg | chemicalbook.com |

Spectral Data

Detailed experimental spectral data for 4-Chloro-4'-pyrrolidinomethyl benzophenone are not widely published. However, spectral data for the related compound 4-chlorobenzophenone are available and provided for reference.

Table 3: Spectral Data for 4-Chlorobenzophenone

| Spectrum Type | Data | Source |

| ¹H NMR (CDCl₃) | δ 7.79-7.74 (m, 4H), 7.60 (t, J = 7.4 Hz, 1H), 7.52-7.44 (m, 4H) | rsc.org |

| ¹³C NMR (CDCl₃) | δ 195.5, 138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, 128.4 | rsc.org |

| IR Spectrum | Available | nist.gov |

| Mass Spectrum | Available | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h3-10H,1-2,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCXXQWYALMYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582969 | |

| Record name | (4-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742085-16-1 | |

| Record name | (4-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Chloro 4 Pyrrolidinomethyl Benzophenone

Retrosynthetic Analysis and Key Synthetic Intermediates

A retrosynthetic analysis of the target molecule, 4-Chloro-4'-pyrrolidinomethyl benzophenone (B1666685), suggests several logical disconnections to identify key intermediates and starting materials. The most straightforward approach involves a two-part strategy: first, the synthesis of a functionalized benzophenone core, and second, the attachment of the pyrrolidine (B122466) moiety.

The C-N bond of the pyrrolidinomethyl group is a prime candidate for disconnection. This leads to pyrrolidine and a benzophenone intermediate containing a reactive electrophilic group, such as 4-chloro-4'-(bromomethyl)benzophenone. This intermediate is particularly valuable as it can be synthesized from more basic starting materials.

Further disconnection of the 4-chloro-4'-(bromomethyl)benzophenone at the carbonyl bridge, characteristic of a Friedel-Crafts acylation, points to two primary precursors: 4-chlorobenzoyl chloride and toluene. The synthesis would first form 4-chloro-4'-methylbenzophenone. The methyl group of this intermediate can then be halogenated, typically via a free-radical mechanism using a reagent like N-Bromosuccinimide (NBS), to yield the desired 4-chloro-4'-(bromomethyl)benzophenone. The final step would be a nucleophilic substitution reaction with pyrrolidine.

| Intermediate Compound | Role in Synthesis | Precursors |

|---|---|---|

| 4-Chloro-4'-methylbenzophenone | Core benzophenone structure | 4-Chlorobenzoyl chloride, Toluene |

| 4-Chloro-4'-(bromomethyl)benzophenone | Electrophilic intermediate for amination | 4-Chloro-4'-methylbenzophenone, N-Bromosuccinimide (NBS) |

| Pyrrolidine | Nucleophile for final step | Commercially available |

| 4-Chlorobenzoyl chloride | Acylating agent in Friedel-Crafts reaction | Commercially available |

General Synthetic Strategies

The synthesis of complex benzophenones can benefit from broader strategic approaches that enhance efficiency and modularity. These include modular "building block" methods and streamlined one-pot procedures.

A modular approach allows for the synthesis of a variety of related compounds from a common set of intermediates. nih.govacs.org In the context of 4-Chloro-4'-pyrrolidinomethyl benzophenone, the synthetic route is inherently modular. By starting with a range of substituted benzoyl chlorides and substituted aromatic compounds (like toluene derivatives), a library of different benzophenone cores can be generated. nih.gov For instance, the reductive arylation of aromatic aldehydes with cyanopyridines, followed by oxidation, represents a modular route to bisaryl ketones. nih.govacs.org

This "building block" strategy is highly valuable in medicinal chemistry for creating compound libraries. researchgate.net The key 4-chloro-4'-(bromomethyl)benzophenone intermediate is a versatile module that could be reacted with various cyclic or acyclic secondary amines to produce a diverse set of analogues, not just the pyrrolidine derivative. Similarly, strategies involving Claisen rearrangement and ring-closing metathesis have been used to create modular access to various oxygen-containing heterocyclic systems, demonstrating the power of this approach in generating molecular diversity. nih.gov

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. waseda.jpbioengineer.org For the synthesis of multi-substituted benzophenones, one-pot procedures involving the reaction of ketones, alkynes, and α,β-unsaturated carbonyls have been developed. acs.orgnih.gov These methods often proceed through a [3 + 2 + 1] benzannulation pathway. acs.orgnih.gov

Another innovative one-pot method transforms aromatic ketones into aromatic esters through a sequential Claisen and retro-Claisen process, which expands their utility in synthesizing other valuable compounds. waseda.jpbioengineer.orgazom.com While not a direct synthesis of the target molecule, these strategies highlight advanced methods in the field. For instance, a one-pot synthesis of 2H-1,3-benzoxazines has been developed from ketones using a copper-directed hydroxylation followed by an intramolecular C-O bond formation. nih.gov Similarly, one-pot procedures for creating substituted benzofurans from halogenated phenols demonstrate the broad applicability of this strategy in heterocyclic and aromatic synthesis. researchgate.net These examples showcase the potential for developing a streamlined, one-pot synthesis for complex benzophenones, even if a specific protocol for the target compound is not established.

Formation of the Benzophenone Core

The central challenge in the synthesis is the construction of the diaryl ketone structure. Friedel-Crafts acylation is the most traditional and widely used method, but several alternative pathways exist.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. sapub.org This electrophilic aromatic substitution involves the reaction of an acylating agent, typically an acyl chloride or anhydride, with an aromatic ring in the presence of a Lewis acid catalyst. nih.govorganic-chemistry.org For the synthesis of the 4-chloro-4'-methylbenzophenone intermediate, 4-chlorobenzoyl chloride would be reacted with toluene.

The choice of catalyst is critical. Aluminum chloride (AlCl₃) is the classic and most common catalyst for this reaction. sapub.orgorgsyn.orgscribd.com However, a stoichiometric amount is often required because the catalyst complexes with the product ketone, deactivating it. organic-chemistry.org This can lead to large amounts of waste.

To address this, research has focused on more environmentally friendly and efficient catalytic systems. These include:

Solid Acid Catalysts: Montmorillonite (B579905) K-10 clay supported with various metal chlorides (e.g., FeCl₃, ZnCl₂) have been shown to be effective and reusable catalysts for the synthesis of related compounds like 4-chloro-4'-hydroxybenzophenone. ijraset.com

Ionic Liquid-Supported Catalysts: A magnetic, recyclable catalyst (AlCl₃-IL-SiO₂@γ-Fe₂O₃) has been used for the synthesis of 4-chloro-4'-methoxybenzophenone, a close analogue and potential precursor. patsnap.com

Other Lewis Acids: A range of other Lewis acids, such as FeCl₃, SbCl₃, and ZrCl₄, can also catalyze the reaction. ijraset.com Brønsted acids have also been employed. nih.gov

The reaction conditions, including solvent and temperature, also significantly impact the yield and selectivity of the reaction. scribd.com Non-polar solvents are often used for heterogeneous phase reactions. sapub.org

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Acyl chlorides, Arenes | Classic, powerful, often requires stoichiometric amounts. | sapub.org |

| Fe³⁺ on K-10 Clay | Phenol, p-Chlorobenzoylchloride | Heterogeneous, reusable, eco-friendly, high yield (97%). | ijraset.com |

| AlCl₃-IL-SiO₂@γ-Fe₂O₃ | Anisole, p-Chlorobenzoyl chloride | Magnetic, recyclable, high yield (90-93%). | patsnap.com |

| Zinc (Zn) | Arenes, Acyl chlorides | Mediates reaction under solvent-free microwave conditions. | organic-chemistry.org |

| Triflic Acid (CF₃SO₃H) | Amides, Arenes | Strong Brønsted acid, allows use of amides as acylating agents. | nih.gov |

Beyond the Friedel-Crafts reaction, other methods can be employed to synthesize the benzophenone core.

Oxidation of Diphenylmethanes: The corresponding diphenylmethane derivative can be oxidized to form the ketone. This method is contingent on the efficient synthesis of the diarylmethane precursor.

Organometallic Reactions: The reaction of an organometallic reagent, such as a Grignard reagent (e.g., 4-chlorophenylmagnesium bromide), with a benzaldehyde derivative, followed by oxidation of the resulting secondary alcohol, is a viable two-step alternative.

Deoxygenative Coupling of Carboxylic Acids: A modern approach utilizes visible-light photoredox catalysis to achieve the deoxygenative coupling of aromatic carboxylic acids with alkenes. nih.gov This method represents a significant advance from feedstock chemicals, avoiding the need for pre-activated acylating agents like acid chlorides. nih.gov

Acylation with Amides: While amides are typically unreactive in Friedel-Crafts conditions, methods using superelectrophilic activation with strong Brønsted acids like triflic acid have been developed, allowing amides to serve as effective acylating agents. nih.gov

These alternative pathways provide flexibility in synthesis design, especially when the substrates are incompatible with the harsh conditions of traditional Friedel-Crafts reactions.

Introduction of the Pyrrolidinomethyl Moiety

The introduction of the pyrrolidinomethyl group is a critical transformation in the synthesis of 4-Chloro-4'-pyrrolidinomethyl benzophenone. This is typically achieved through the functionalization of a pre-formed 4-chloro-4'-substituted benzophenone intermediate. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

Nucleophilic Substitution Reactions Involving Pyrrolidine

A robust and widely employed method for forging the carbon-nitrogen bond is through a nucleophilic substitution reaction. This approach necessitates a benzophenone precursor activated for substitution at the 4'-position. A common and effective strategy involves a two-step sequence starting from 4-chloro-4'-methylbenzophenone.

First, the methyl group of 4-chloro-4'-methylbenzophenone is halogenated, typically via a radical bromination, to yield 4-chloro-4'-(bromomethyl)benzophenone. This reaction is commonly carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl4) under reflux conditions to facilitate the homolytic cleavage of the initiator and propagation of the radical chain reaction.

Subsequently, the resulting benzylic bromide, 4-chloro-4'-(bromomethyl)benzophenone, serves as an excellent electrophile for nucleophilic attack by pyrrolidine. The lone pair of electrons on the nitrogen atom of pyrrolidine displaces the bromide ion, forming the desired 4-Chloro-4'-pyrrolidinomethyl benzophenone. This substitution reaction is often performed in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), which can solvate the cation and facilitate the SN2 pathway. The reaction temperature can be varied, from room temperature to elevated temperatures, to optimize the reaction rate. An excess of pyrrolidine or the addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be used to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the pyrrolidine nucleophile.

A typical reaction scheme is presented below:

Step 1: Radical Bromination

4-chloro-4'-methylbenzophenone + NBS --(AIBN, CCl4, Reflux)--> 4-chloro-4'-(bromomethyl)benzophenone

Step 2: Nucleophilic Substitution

4-chloro-4'-(bromomethyl)benzophenone + Pyrrolidine --(Solvent, Base)--> 4-Chloro-4'-pyrrolidinomethyl benzophenone

Reductive Amination Approaches

An alternative strategy for the introduction of the pyrrolidinomethyl moiety is through reductive amination. This method begins with a different precursor, 4-chloro-4'-formylbenzophenone. In this two-step, one-pot process, the aldehyde functional group of the benzophenone derivative reacts with pyrrolidine to form an intermediate iminium ion. This is followed by in-situ reduction of the iminium ion to the corresponding tertiary amine.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for iminium ions over aldehydes. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at ambient temperature. The presence of a small amount of acetic acid can catalyze the formation of the iminium ion.

4-chloro-4'-formylbenzophenone + Pyrrolidine + Reducing Agent --(Solvent, Catalyst)--> 4-Chloro-4'-pyrrolidinomethyl benzophenone

Palladium-Catalyzed Cross-Coupling Strategies for Analogues

While not a direct method for the synthesis of 4-Chloro-4'-pyrrolidinomethyl benzophenone itself, palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of structurally related analogues. These methods could be adapted to create derivatives with variations in the aromatic core or the linker to the pyrrolidine ring. For instance, a Buchwald-Hartwig amination could potentially be employed to couple pyrrolidine with a suitably functionalized benzophenone precursor, such as one bearing a triflate or halide at the benzylic position, although this is a less common approach for simple alkylation. The development of such strategies would broaden the scope of accessible benzophenone derivatives for further research.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The efficiency of the synthesis of 4-Chloro-4'-pyrrolidinomethyl benzophenone is highly dependent on the careful optimization of reaction parameters for each step. Key variables that are typically fine-tuned to maximize yield and minimize side products include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants and reagents.

For the nucleophilic substitution of 4-chloro-4'-(bromomethyl)benzophenone with pyrrolidine, a systematic study of these parameters is crucial. The table below illustrates a hypothetical optimization study for this key step.

| Entry | Solvent | Temperature (°C) | Pyrrolidine (Equivalents) | Base (Equivalents) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Acetonitrile | 25 | 2.0 | None | 24 | 65 |

| 2 | Acetonitrile | 50 | 2.0 | None | 12 | 78 |

| 3 | DMF | 25 | 2.0 | None | 18 | 72 |

| 4 | Acetonitrile | 50 | 1.5 | Triethylamine (1.5) | 12 | 85 |

| 5 | Acetonitrile | 80 | 1.5 | Triethylamine (1.5) | 6 | 82 (with some byproducts) |

| 6 | THF | 50 | 1.5 | Triethylamine (1.5) | 24 | 55 |

This is a representative data table for illustrative purposes.

From such a study, one could conclude that acetonitrile at 50°C with the use of a non-nucleophilic base like triethylamine provides an optimal balance of reaction rate and yield, minimizing the formation of potential quaternary ammonium salt byproducts that might arise from the reaction of the product with the starting benzylic bromide.

Advanced Purification Techniques in Chemical Synthesis Research

The isolation of pure 4-Chloro-4'-pyrrolidinomethyl benzophenone from the reaction mixture is a critical final step in its synthesis. The presence of unreacted starting materials, reagents, and byproducts necessitates the use of advanced purification techniques.

Chromatographic Separation Methods (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Column Chromatography:

Flash column chromatography is the most common method for the purification of 4-Chloro-4'-pyrrolidinomethyl benzophenone on a laboratory scale. Given the basic nature of the tertiary amine in the product, standard silica gel, which is acidic, can lead to peak tailing and poor separation. To circumvent this, several strategies can be employed:

Use of a basic modifier in the eluent: A small percentage of a volatile amine, such as triethylamine (typically 0.1-1%), is often added to the mobile phase (e.g., a mixture of hexanes and ethyl acetate). The triethylamine competes with the product for the acidic sites on the silica gel, resulting in sharper peaks and improved separation.

Use of deactivated or basic stationary phases: Alternatively, amine-functionalized silica gel or alumina (which is less acidic than silica) can be used as the stationary phase. These materials minimize the undesirable interactions with the basic product.

The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography is a powerful tool for both the analysis of the purity of the final product and for its purification on a smaller scale (preparative HPLC).

Analytical HPLC: For purity assessment, reversed-phase HPLC is commonly used. A C18 column is a typical choice for the stationary phase. The mobile phase often consists of a mixture of acetonitrile and water, with an additive to improve peak shape. For amine-containing compounds, an acidic modifier like formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to protonate the amine, which leads to better peak symmetry and retention. A typical analytical HPLC method is summarized in the table below.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

This is a representative analytical HPLC method.

Preparative HPLC: For obtaining highly pure samples, preparative reversed-phase HPLC can be employed. This technique uses larger columns and higher flow rates to isolate milligrams to grams of the target compound. The principles are similar to analytical HPLC, but the conditions are scaled up to handle larger sample loads.

By employing these synthetic and purification strategies, 4-Chloro-4'-pyrrolidinomethyl benzophenone can be obtained in high purity, enabling its use in further chemical and biological investigations.

Recrystallization and Vacuum Distillation for Compound Purity

The final purity of 4-Chloro-4'-pyrrolidinomethyl benzophenone is crucial for its intended applications, necessitating effective purification strategies. Following the initial synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities. Recrystallization and vacuum distillation are two common and effective techniques employed to refine the compound to a high degree of purity.

Recrystallization

Recrystallization is a fundamental purification technique for solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at different temperatures. The process involves dissolving the crude 4-Chloro-4'-pyrrolidinomethyl benzophenone in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller quantities, ideally remain dissolved in the solvent or are excluded from the crystal lattice of the purified compound.

The choice of solvent is a critical parameter in the success of recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals. For benzophenone derivatives, a range of solvents and solvent mixtures have been demonstrated to be effective. quickcompany.ingoogle.comijraset.com

For 4-Chloro-4'-pyrrolidinomethyl benzophenone, which is a solid at room temperature sigmaaldrich.com, suitable solvents for recrystallization would likely include alcohols such as methanol or ethanol, or a mixture of an aromatic hydrocarbon and a polar solvent. quickcompany.ingoogle.com The process typically involves heating the solvent to its boiling point, dissolving the crude solid, and then allowing the solution to cool slowly. Slow cooling promotes the formation of larger, purer crystals. After crystallization, the purified product is isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried.

Table 1: Solvent Systems for Recrystallization of Benzophenone Derivatives

| Solvent System | Rationale | Expected Purity |

| Methanol | Good solubility at high temperatures, poor at low temperatures. google.comijraset.com | >99% |

| Ethanol | Similar properties to methanol, often used for polar compounds. quickcompany.ingoogle.com | >99% |

| Toluene/Acetone | A non-polar/polar mixture can be effective for a range of impurities. quickcompany.in | >99.5% |

Vacuum Distillation

Vacuum distillation is an alternative or complementary purification method, particularly useful if the compound is a high-boiling liquid or a solid with a relatively low melting point that is thermally stable. This technique involves heating the substance under reduced pressure. Lowering the pressure above the liquid decreases its boiling point, allowing for distillation at a lower temperature than would be required at atmospheric pressure. This is advantageous for compounds that might decompose at their normal boiling point.

While 4-Chloro-4'-pyrrolidinomethyl benzophenone is a solid, vacuum distillation could be employed if it can be melted without degradation. The process would involve heating the crude, molten compound in a distillation apparatus under a high vacuum. The compound would vaporize and then be condensed in a separate flask, leaving behind non-volatile impurities. The effectiveness of this method depends on a significant difference in the boiling points of the desired compound and the impurities under reduced pressure. For instance, the related compound 4-chlorobenzophenone (B192759) has a boiling point of 195 - 196 °C at 23 hPa. oxfordlabfinechem.com

Table 2: Typical Parameters for Vacuum Distillation of Benzophenone Derivatives

| Parameter | Value | Purpose |

| Pressure | 1.5 - 2.0 kPa | To lower the boiling point and prevent thermal decomposition. google.com |

| Temperature | Dependent on pressure | To achieve a steady rate of distillation without decomposition. |

| Fractionation Column | Optional | To improve the separation of compounds with close boiling points. |

The combination of these purification techniques, often recrystallization followed by a final wash, is typically sufficient to achieve the high purity required for subsequent applications of 4-Chloro-4'-pyrrolidinomethyl benzophenone. The choice between recrystallization and vacuum distillation, or the use of both, will depend on the nature of the impurities present in the crude product and the thermal stability of the compound itself.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For a related compound, 4-chlorobenzophenone (B192759), the aromatic protons appear as multiplets in the range of δ 7.44-7.85 ppm. rsc.org The specific chemical shifts and splitting patterns of the protons in 4-Chloro-4'-pyrrolidinomethyl benzophenone (B1666685) would be influenced by the addition of the pyrrolidinomethyl group. The protons on the pyrrolidine (B122466) ring and the methylene (B1212753) bridge would exhibit characteristic signals in the aliphatic region of the spectrum.

A hypothetical ¹H NMR data table for 4-Chloro-4'-pyrrolidinomethyl benzophenone is presented below, based on the analysis of similar structures.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.8 | d | 2H | Aromatic protons ortho to the carbonyl group on the chlorophenyl ring |

| ~7.4-7.5 | d | 2H | Aromatic protons meta to the carbonyl group on the chlorophenyl ring |

| ~7.6-7.7 | d | 2H | Aromatic protons ortho to the carbonyl group on the pyrrolidinomethylphenyl ring |

| ~7.3-7.4 | d | 2H | Aromatic protons meta to the carbonyl group on the pyrrolidinomethylphenyl ring |

| ~3.6 | s | 2H | Methylene protons (-CH₂-) |

| ~2.5 | t | 4H | Pyrrolidine protons adjacent to the nitrogen |

| ~1.8 | m | 4H | Pyrrolidine protons beta to the nitrogen |

Note: This is a hypothetical data table. Actual chemical shifts and multiplicities may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the case of 4-chlorobenzophenone, the carbonyl carbon exhibits a characteristic signal at δ 195.5 ppm, while the aromatic carbons appear in the range of δ 128.4-138.9 ppm. rsc.org The introduction of the pyrrolidinomethyl group would introduce new signals corresponding to the methylene and pyrrolidine carbons.

A hypothetical ¹³C NMR data table for 4-Chloro-4'-pyrrolidinomethyl benzophenone is presented below.

| Chemical Shift (ppm) | Assignment |

| ~196 | Carbonyl carbon (C=O) |

| ~143 | Aromatic carbon attached to the pyrrolidinomethyl group |

| ~138 | Aromatic carbon attached to the chlorine atom |

| ~137 | Aromatic carbon ipso to the carbonyl group (chlorophenyl ring) |

| ~135 | Aromatic carbon ipso to the carbonyl group (pyrrolidinomethylphenyl ring) |

| ~132 | Aromatic carbons ortho to the carbonyl group (chlorophenyl ring) |

| ~130 | Aromatic carbons ortho to the carbonyl group (pyrrolidinomethylphenyl ring) |

| ~129 | Aromatic carbons meta to the carbonyl group (pyrrolidinomethylphenyl ring) |

| ~128 | Aromatic carbons meta to the carbonyl group (chlorophenyl ring) |

| ~60 | Methylene carbon (-CH₂-) |

| ~54 | Pyrrolidine carbons adjacent to the nitrogen |

| ~24 | Pyrrolidine carbons beta to the nitrogen |

Note: This is a hypothetical data table. Actual chemical shifts may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within the molecule. sdsu.edu For instance, it would show correlations between the different aromatic protons on each ring and between the protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com This technique would definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, HMBC would show correlations between the methylene protons and the aromatic carbons of the benzoyl group, confirming the connectivity of the two main structural motifs.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For 4-Chloro-4'-pyrrolidinomethyl benzophenone (C₁₈H₁₈ClNO), the theoretical exact mass can be calculated. This experimental value from HRMS would serve as a crucial piece of evidence for confirming the molecular formula. The molecular weight of the related compound 4-chlorobenzophenone is 216.66 g/mol . nih.gov

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. thermofisher.com In a GC-MS analysis of 4-Chloro-4'-pyrrolidinomethyl benzophenone, the compound would first be separated from any impurities. Upon entering the mass spectrometer, it would be ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is a molecular fingerprint that can be used for identification. For instance, common fragmentation pathways for benzophenones involve cleavage at the carbonyl group. In the case of 4-Chloro-4'-pyrrolidinomethyl benzophenone, characteristic fragments would be expected from the loss of the pyrrolidinomethyl group and the chlorophenyl group. The NIST Mass Spectrometry Data Center provides extensive libraries of mass spectra that can be used for comparison. nih.gov

The generation of a scientifically accurate and detailed article covering Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared (IR) and Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Elemental Analysis necessitates access to peer-reviewed research where these specific analyses have been performed and published. Without such source data, it is not possible to provide a factual and authoritative account of the compound's properties in these areas.

Therefore, the requested article with the specified detailed sections and data tables cannot be generated at this time due to the lack of available scientific research and characterization data in the public domain.

After a comprehensive search for scholarly articles and research data, it has been determined that there are no publicly available computational and theoretical investigations specifically focused on the chemical compound 4-Chloro-4'-pyrrolidinomethyl benzophenone .

Therefore, it is not possible to generate the requested article with the specified detailed outline and data tables, as the foundational scientific literature for such an analysis of 4-Chloro-4'-pyrrolidinomethyl benzophenone is not available in the public domain.

Computational and Theoretical Investigations of 4 Chloro 4 Pyrrolidinomethyl Benzophenone

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide a detailed picture of conformational changes and intermolecular interactions that are critical for understanding a compound's function.

MD simulations in different solvent environments can reveal how the compound might behave in biological systems. For instance, simulations in a water box would highlight the interactions between the polar carbonyl and pyrrolidinomethyl groups with water molecules, while simulations in a non-polar solvent would provide insights into its behavior within a lipid bilayer. A comprehensive analysis of benzophenone's solvatochromic behavior using classical molecular dynamics simulations has demonstrated that the solvent plays a key role in its physicochemical properties. aip.org

The interactions of 4-Chloro-4'-pyrrolidinomethyl benzophenone (B1666685) with its environment are largely governed by non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The pyrrolidine (B122466) nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. MD simulations can quantify these interactions and identify the most stable binding modes with potential biological targets. nih.gov

Table 1: Hypothetical Conformational and Interaction Parameters from Molecular Dynamics Simulations

| Parameter | Predicted Value/Observation | Significance |

| Dihedral Angle (Phenyl-CO-Phenyl) | Non-planar, ~45° | Reduces steric hindrance while maintaining some conjugation. |

| Pyrrolidinomethyl Conformation | Multiple low-energy conformers | The flexibility of this group can be crucial for binding to different targets. |

| Solvent Accessible Surface Area (SASA) | Moderate | Influences solubility and interaction with biological macromolecules. |

| Radial Distribution Function (g(r)) with Water | High peaks around carbonyl oxygen and pyrrolidine nitrogen | Indicates strong hydration and potential for hydrogen bonding. |

In Silico Prediction of Biological Activity and Target Interactions

In silico methods are instrumental in the early stages of drug discovery for predicting the biological activity of a compound and identifying its potential molecular targets. These approaches can significantly reduce the time and cost associated with experimental screening.

For 4-Chloro-4'-pyrrolidinomethyl benzophenone, various computational techniques can be employed. Molecular docking is a primary tool to predict the binding affinity and orientation of the compound within the active site of a known protein target. nih.gov Given the structural similarities to other biologically active benzophenones, potential targets could include enzymes and receptors involved in inflammation, cancer, and infectious diseases. For example, benzophenone derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.govmdpi.com Docking studies could reveal whether 4-Chloro-4'-pyrrolidinomethyl benzophenone can fit into the active site of COX-1 or COX-2 and form favorable interactions.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of 4-Chloro-4'-pyrrolidinomethyl benzophenone. QSAR studies on other benzophenone derivatives have successfully correlated their physicochemical properties with antimalarial activity. nih.govresearchgate.net By calculating various molecular descriptors for our target compound (e.g., lipophilicity, electronic properties, and steric parameters), its potential efficacy against different pathogens or cell lines could be estimated.

Furthermore, pharmacophore modeling can be used to identify the essential structural features required for a specific biological activity. Based on a set of active benzophenone analogs, a 3D pharmacophore model can be generated and used to screen for other compounds with similar features. The presence of the chloro and pyrrolidinomethyl groups on the benzophenone scaffold of 4-Chloro-4'-pyrrolidinomethyl benzophenone would be key elements in such a model.

Recent studies have also utilized network pharmacology and molecular docking to investigate the antitumor mechanisms of benzophenone derivatives, identifying multiple potential target genes and pathways. semanticscholar.orgrsc.org Such an approach for 4-Chloro-4'-pyrrolidinomethyl benzophenone could provide a broader understanding of its potential therapeutic applications.

Table 2: In Silico Predictions for Biological Activity and Target Interactions

| Computational Method | Predicted Activity/Target | Rationale based on Analogous Compounds |

| Molecular Docking | Potential inhibition of COX-2 | Benzophenone derivatives have shown inhibitory potential against COX isoenzymes. nih.govmdpi.com |

| Molecular Docking | Possible anti-Alzheimer's activity via presenilin inhibition | Benzophenone integrated derivatives have been computationally explored as potential inhibitors of presenilin proteins. nih.gov |

| QSAR | Potential antimalarial activity | QSAR models have been successfully developed for benzophenone derivatives as antimalarial agents. nih.govresearchgate.net |

| Pharmacophore Modeling | Nuclear receptor ligand activity | In silico predictions for similar structures have indicated activity as nuclear receptor ligands. japsonline.com |

| Molecular Docking | Potential inhibition of 3β-hydroxysteroid dehydrogenases | Benzophenone-type UV filters have been shown to inhibit these enzymes in silico. nih.gov |

Chemical Reactivity and Transformation Studies of 4 Chloro 4 Pyrrolidinomethyl Benzophenone

Oxidation Pathways and Mechanistic Insights

The oxidation of benzophenone (B1666685) derivatives can proceed through several mechanisms, often targeting different parts of the molecule depending on the oxidizing agent and reaction conditions. For 4-Chloro-4'-pyrrolidinomethyl benzophenone, the primary sites susceptible to oxidation are the pyrrolidinomethyl group and the aromatic rings.

Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are known to effectively degrade benzophenone-type compounds. nih.govmdpi.com These radicals can attack the molecule non-selectively. One likely pathway involves the hydroxylation of the aromatic rings, leading to the formation of various hydroxylated derivatives. mdpi.comnih.gov The presence of the electron-withdrawing chlorine atom and the electron-donating pyrrolidinomethyl group will influence the position of hydroxylation on their respective rings.

Another potential oxidation pathway is the Baeyer-Villiger type oxidation, which has been observed in the degradation of other benzophenones. nih.govresearchgate.net This reaction would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent aromatic rings, converting the ketone into an ester. Subsequent hydrolysis of this ester would lead to the formation of corresponding phenolic and benzoic acid derivatives. nih.govresearchgate.net

The pyrrolidinomethyl substituent is also a site for oxidation. The tertiary amine of the pyrrolidine (B122466) ring can be oxidized to an N-oxide. Furthermore, the methylene (B1212753) bridge connecting the pyrrolidine to the benzophenone core can be a target for oxidation, potentially leading to cleavage of this group.

Table 1: Potential Oxidation Products of 4-Chloro-4'-pyrrolidinomethyl Benzophenone

| Product Type | Potential Structure | Oxidation Pathway |

| Hydroxylated Derivatives | Hydroxylated 4-Chloro-4'-pyrrolidinomethyl benzophenone | •OH radical attack on aromatic rings |

| Ester Derivatives | Phenyl ester of 4-chlorobenzoic acid and 4-(pyrrolidinomethyl)phenol | Baeyer-Villiger Oxidation |

| N-oxide | 4-Chloro-4'-(1-oxido-pyrrolidin-1-ium-1-yl)methyl benzophenone | Oxidation of the pyrrolidine nitrogen |

| Cleavage Products | 4-Chlorobenzophenone (B192759) and pyrrolidine derivatives | Oxidation of the methylene bridge |

Reduction Pathways and Mechanistic Insights

The reduction of benzophenones is a well-studied process, with the carbonyl group being the primary site of reaction. The photoreduction of benzophenone is a classic photochemical reaction that proceeds via a free radical mechanism. youtube.comyoutube.com Upon absorption of UV light, benzophenone is excited to a triplet state. youtube.com This excited state can then abstract a hydrogen atom from a suitable donor, such as an alcohol or an amine, to form a ketyl radical. medicaljournals.se Dimerization of two ketyl radicals results in the formation of benzpinacol. youtube.com In the case of 4-Chloro-4'-pyrrolidinomethyl benzophenone, the pyrrolidinomethyl group itself can act as an internal hydrogen donor, potentially leading to intramolecular reactions.

Chemical reducing agents can also reduce the carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) will typically reduce the ketone to a secondary alcohol, yielding 4-chloro-4'-pyrrolidinomethyl diphenylmethanol. The chlorine atom on the phenyl ring is generally stable to these reducing agents under standard conditions.

Table 2: Reduction Products of 4-Chloro-4'-pyrrolidinomethyl Benzophenone

| Product | Reducing Agent/Condition | Reaction Type |

| 4-Chloro-4'-pyrrolidinomethyl diphenylmethanol | NaBH₄ or LiAlH₄ | Chemical Reduction |

| 4,4''-dichloro-4',4'''-di(pyrrolidinomethyl)benzpinacol | UV light, hydrogen donor | Photoreduction (dimerization) |

Nucleophilic and Electrophilic Substitution Reactions on the Benzene (B151609) Rings and Substituents

The two benzene rings of 4-Chloro-4'-pyrrolidinomethyl benzophenone exhibit different reactivities towards substitution reactions due to the electronic effects of their respective substituents.

The benzene ring bearing the chlorine atom is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the carbonyl group and the chlorine atom makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles. mdpi.commdpi.comresearchgate.net Strong nucleophiles can displace the chloride ion. The rate and feasibility of this reaction are enhanced by the presence of the activating carbonyl group.

Conversely, the benzene ring substituted with the pyrrolidinomethyl group is more activated towards electrophilic aromatic substitution. The pyrrolidinomethyl group is an activating, ortho-, para-directing group. Therefore, electrophiles will preferentially attack at the positions ortho to the pyrrolidinomethyl substituent. However, the bulky nature of this group may sterically hinder the reaction at these positions.

The synthesis of related chloro-hydroxybenzophenones often involves Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. ijraset.comquickcompany.inpatsnap.comgoogle.com

Photochemical Reactivity and Photoinitiation Mechanisms of Benzophenone Derivatives

Benzophenone and its derivatives are well-known for their photochemical reactivity and are widely used as photoinitiators in polymerization reactions. medicaljournals.sersc.orgnih.gov Upon absorption of UV radiation, benzophenone undergoes a transition to an excited singlet state, which then rapidly converts to a more stable triplet state through intersystem crossing. youtube.comyoutube.com

The triplet state of benzophenone is a powerful hydrogen abstractor. medicaljournals.seresearchgate.net It can abstract a hydrogen atom from a wide variety of molecules, including alcohols, amines, and even C-H bonds of polymers, to generate a ketyl radical and a substrate radical. medicaljournals.seresearchgate.net These newly formed radicals can then initiate polymerization. The efficiency of hydrogen abstraction can be influenced by the substituents on the benzophenone rings. medicaljournals.se

For 4-Chloro-4'-pyrrolidinomethyl benzophenone, the presence of the pyrrolidinomethyl group, which contains easily abstractable hydrogen atoms on the carbon adjacent to the nitrogen, can lead to efficient intramolecular or intermolecular hydrogen abstraction. This makes it a potential Type II photoinitiator. rsc.org

Degradation and Transformation Mechanisms in Complex Systems

In complex environmental or biological systems, the degradation of 4-Chloro-4'-pyrrolidinomethyl benzophenone is likely to proceed through a combination of the pathways discussed above. Photodegradation in the presence of sunlight is a significant pathway for benzophenones. nih.govrsc.org This can lead to the formation of hydroxylated products, which may have different properties and toxicities than the parent compound. nih.gov

In aqueous environments, particularly during water treatment processes involving chlorination or advanced oxidation, a variety of transformation products can be expected. nih.govresearchgate.netnih.gov Chlorination can lead to the substitution of hydrogen atoms on the aromatic rings with chlorine. nih.govresearchgate.net Advanced oxidation processes, such as UV/H₂O₂ or Fenton-like reactions, generate hydroxyl radicals that can lead to hydroxylation, ring cleavage, and ultimately mineralization to CO₂, water, and inorganic salts. nih.govmdpi.comnih.gov

The degradation of benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulfonic acid) under chlorination has been shown to involve several pathways, including chlorine substitution, Baeyer-Villiger oxidation, ester hydrolysis, decarboxylation, and desulfonation. nih.govresearchgate.net While the specific substituents are different, these general mechanisms provide insight into the potential transformations of 4-Chloro-4'-pyrrolidinomethyl benzophenone in similar systems.

Biological Activity and Mechanistic Pharmacology of 4 Chloro 4 Pyrrolidinomethyl Benzophenone

Anticancer Research Applications

The benzophenone (B1666685) scaffold is a recurring motif in compounds investigated for their anticancer properties. nih.gov Research into various derivatives has revealed activities ranging from cytotoxicity against cancer cells to the modulation of key biological pathways involved in tumor growth and progression.

In Vitro Cytotoxicity Studies on Cancer Cell Lines (e.g., MES-SA, MES-SA/Dx5, MDA-MB-231)

Although specific studies detailing the cytotoxic effects of 4-Chloro-4'-pyrrolidinomethyl benzophenone on the human uterine sarcoma cell line (MES-SA), its doxorubicin-resistant subline (MES-SA/Dx5), and the human breast adenocarcinoma cell line (MDA-MB-231) are not prominently available, the general class of benzophenones has demonstrated notable anticancer activity. For instance, certain synthetic benzophenone compounds have been shown to exhibit significant inhibitory activities against various cancer cells. nih.gov The evaluation of novel benzophenone derivatives often includes screening against a panel of cancer cell lines to determine their potency and selectivity. researchgate.net Studies on other structurally related compounds have shown cytotoxic effects against breast cancer cell lines like MDA-MB-231. nih.govrsc.org The presence of a chloro-substituent and a pyrrolidinomethyl group on the benzophenone core of 4-Chloro-4'-pyrrolidinomethyl benzophenone suggests that it may possess cytotoxic properties, a hypothesis that warrants direct empirical investigation.

Investigation of Apoptotic Pathway Modulation (e.g., Caspase Pathway Activation)

A common mechanism through which anticancer compounds exert their effects is the induction of apoptosis, or programmed cell death. The caspase cascade is a central component of this process. While direct evidence linking 4-Chloro-4'-pyrrolidinomethyl benzophenone to the activation of caspase pathways is yet to be established, related benzophenone analogs have been studied for their pro-apoptotic effects. The investigation into the apoptotic potential of new compounds is a critical step in their development as anticancer agents.

Exploration of Anti-angiogenic Effects (as observed in related benzophenones)

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Research on benzophenone derivatives has indicated that some of these compounds may possess anti-angiogenic properties. This suggests that 4-Chloro-4'-pyrrolidinomethyl benzophenone could potentially interfere with the formation of new blood vessels, thereby limiting tumor expansion. However, specific studies to confirm such effects for this particular compound are needed.

Antimicrobial Research Applications

The increasing prevalence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. The benzophenone scaffold has been explored as a potential source of novel antibacterial compounds. nih.gov

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Determination of Minimum Inhibitory Concentrations (MIC)

A critical parameter in assessing the efficacy of a potential antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. As no specific studies on the antimicrobial activity of 4-Chloro-4'-pyrrolidinomethyl benzophenone have been published, MIC values for this compound against Staphylococcus aureus and Escherichia coli have not been determined. Future research would need to establish these values to understand the compound's potential as an antimicrobial agent.

Assessment of Antifungal and Antiviral Activities

Although specific data for 4-Chloro-4'-pyrrolidinomethyl benzophenone is lacking, the broader class of benzophenone derivatives has demonstrated notable antifungal and antiviral properties.

Antifungal Activity: A variety of substituted benzophenone derivatives have been synthesized and screened for their efficacy against phytopathogenic fungi. nih.govmdpi.com These studies indicate that the benzophenone framework can serve as a promising scaffold for the development of new antifungal agents. For instance, chlorinated benzophenone derivatives isolated from marine-derived fungi have exhibited antibacterial activities against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. mdpi.com Furthermore, certain polyprenylated benzophenones have shown potential in expressing antifungal properties against Candida spp. ecu.edu The presence of the 4-chloro substituent on the benzophenone core of the title compound may contribute to potential antifungal actions, a characteristic observed in other chlorinated heterocyclic compounds.

Antiviral Activity: The benzophenone scaffold has been identified as a key feature in several antiviral agents. Notably, certain benzophenone derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against the human immunodeficiency virus type 1 (HIV-1). nih.govnih.govresearchgate.net For example, GW678248 is a novel benzophenone NNRTI that has shown potent inhibition of both wild-type and mutant HIV-1 reverse transcriptase. nih.govresearchgate.net Structure-activity relationship (SAR) studies of these NNRTIs have highlighted the importance of the benzophenone core for their antiviral potency. nih.govsciforschenonline.org

Additionally, benzophenone C-glucosides and gallotannins extracted from mango tree stem bark have demonstrated broad-spectrum antiviral activity, including inhibition of influenza neuraminidase and coxsackie virus 3C protease. nih.gov While the specific contribution of the 4-Chloro-4'-pyrrolidinomethyl benzophenone structure to antiviral activity remains uninvestigated, the general capacity of benzophenones to interfere with viral replication processes is well-documented.

| Compound Class | Activity Type | Observed Effect | Reference |

|---|---|---|---|

| Substituted Benzophenones | Antifungal | Activity against various phytopathogenic fungi | nih.govmdpi.com |

| Chlorinated Benzophenones (from marine fungi) | Antibacterial | Activity against Staphylococcus aureus and Bacillus subtilis | mdpi.com |

| Benzophenone NNRTIs (e.g., GW678248) | Antiviral (HIV-1) | Potent inhibition of reverse transcriptase | nih.govresearchgate.net |

| Benzophenone C-glucosides | Antiviral (Influenza, Coxsackie virus) | Inhibition of neuraminidase and 3C protease | nih.gov |

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for 4-Chloro-4'-pyrrolidinomethyl benzophenone have not been specifically elucidated. However, by examining related benzophenone derivatives, potential mechanisms can be inferred.

Research on other benzophenone-containing compounds suggests several potential molecular targets. For instance, halogenated benzophenone derivatives have been found to inhibit the proliferation of pancreatic cancer cells by targeting the MEK/ERK signaling pathway. nih.gov This indicates that compounds with a chlorinated benzophenone structure might interfere with key cellular signaling cascades involved in cell growth and proliferation.

The binding of benzophenone derivatives to various proteins is a key aspect of their biological activity. In the context of antiviral activity, benzophenone NNRTIs bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, leading to its inhibition. nih.govsciforschenonline.org For other biological effects, amine-containing benzophenones, which can be synthesized through Mannich reactions similar to the potential synthesis of the title compound, have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, suggesting interaction with proteins involved in the inflammatory response. nih.gov

Benzophenone derivatives have been investigated as inhibitors of various enzymes. As mentioned, a significant area of research has been their role as non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.govnih.gov Additionally, benzophenones from natural sources have been shown to inhibit viral enzymes such as influenza neuraminidase and coxsackie virus 3C protease. nih.gov Some cholinesterase inhibitors, used in the treatment of Alzheimer's disease, also feature structures where benzophenone-like moieties could play a role in enzyme binding. nih.govmdpi.com While no direct xanthine (B1682287) oxidase (XOD) inhibition studies for 4-Chloro-4'-pyrrolidinomethyl benzophenone are available, the diverse enzyme inhibitory potential of the benzophenone scaffold suggests this as a possibility for future investigation.

Building on the identification of molecular targets, benzophenone derivatives can modulate various cellular pathways. The inhibition of the MEK/ERK pathway by halogenated benzophenones is a prime example of their ability to interfere with signaling cascades that are crucial for cell survival and proliferation. nih.gov The inhibition of TNF-α and IL-6 production by amine-containing benzophenones points to a modulation of inflammatory pathways. nih.gov

| Mechanism Type | Potential Target/Pathway | Observed in Analogous Compounds | Reference |

|---|---|---|---|

| Molecular Target | MEK/ERK Signaling Pathway | Halogenated benzophenones | nih.gov |

| Protein Binding | HIV-1 Reverse Transcriptase | Benzophenone NNRTIs | nih.govsciforschenonline.org |

| Enzyme Inhibition | Influenza Neuraminidase, Coxsackie Virus 3C Protease | Benzophenone C-glucosides | nih.gov |

| Pathway Modulation | Inflammatory Pathways (TNF-α, IL-6) | Amine-containing benzophenones | nih.gov |

Preclinical Investigations in Relevant Biological Models

There are no specific preclinical investigation reports for 4-Chloro-4'-pyrrolidinomethyl benzophenone in the public domain. Preclinical studies on related benzophenone derivatives have primarily focused on their antiviral and anticancer activities. For example, the benzophenone NNRTI GW678248 exhibited excellent preclinical antiviral properties, which led to the development of its prodrug for clinical trials. nih.govresearchgate.net Preclinical studies on other novel psychoactive substances with related structures have been reviewed to predict potential harm in humans, although these are not always comprehensive. researchgate.net Any future preclinical evaluation of 4-Chloro-4'-pyrrolidinomethyl benzophenone would likely begin with in vitro cytotoxicity and activity screening, followed by in vivo studies in animal models relevant to its identified biological activities.

Structure Activity Relationship Sar and Rational Design for 4 Chloro 4 Pyrrolidinomethyl Benzophenone Analogues

Systematic Modification of the Pyrrolidine (B122466) Moiety and its Impact on Biological Activity

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in drug discovery due to its favorable physicochemical properties. nih.gov Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, while the nitrogen atom provides a basic center that can be crucial for molecular interactions. nih.gov Modifications to this moiety, including altering the ring structure or adding substituents, can significantly influence the pharmacological profile of the parent compound. nih.govnih.gov

Replacing the pyrrolidine ring with other nitrogen-containing heterocycles, such as piperidine (B6355638) or piperazine (B1678402), is a common strategy to probe the importance of ring size, basicity, and conformational flexibility for biological activity. nih.govresearchgate.net These changes can dramatically alter a compound's affinity for its biological target.

For instance, in studies of histamine (B1213489) H3 and sigma-1 (σ1) receptor antagonists, the choice between a piperidine and a piperazine ring was a key determinant of activity. Replacing a piperazine ring with a piperidine did not significantly affect affinity for the H3 receptor, but the piperidine ring was identified as the most influential structural element for activity at the σ1 receptor. nih.gov In other research, replacing a primary amino group with cyclic structures like piperidine and pyrrolidine was found to increase analgesic activity, an effect not observed with piperazine derivatives. nih.gov Conversely, for a series of antidiabetic agents, a piperazine ring was found to be optimal for activity, though substitution with a piperidine ring did not cause a significant loss of potency. nih.gov

These findings suggest that for 4-Chloro-4'-pyrrolidinomethyl benzophenone (B1666685) analogues, the optimal heterocyclic ring is target-dependent. The substitution of pyrrolidine with piperidine or piperazine would likely modulate the compound's basicity and steric profile, thereby affecting its binding interactions.

Table 1: Impact of Heterocycle Variation on Biological Activity in Related Scaffolds

| Original Heterocycle | Replacement Heterocycle | Target/Activity | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Piperazine | Piperidine | Histamine H3 / Sigma-1 Receptor | Maintained H3 affinity, increased σ1 affinity | nih.gov |

| Primary Amine | Pyrrolidine, Piperidine | Analgesic | Increased | nih.gov |

| Primary Amine | Piperazine | Analgesic | No significant increase | nih.gov |

| Not Specified | Piperazine | Antidiabetic (Glucose Uptake) | Optimal for activity | nih.gov |

This table is generated based on findings from analogous but distinct chemical series to infer potential outcomes for the specified compound.

Adding substituents to the heterocyclic ring provides another avenue for molecular modification. biomedres.us Such substitutions can influence the molecule's conformation, basicity, and lipophilicity. The spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes with target proteins. nih.gov For example, substituents at the C-4 position of a proline ring (a pyrrolidine derivative) are known to affect the ring's pucker, which in turn influences pharmacological efficacy. nih.gov Meanwhile, substituents at the C-2 position can significantly shift the basicity of the pyrrolidine nitrogen. nih.gov In one study, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased inhibitory potency tenfold, highlighting the profound impact of a single, well-placed functional group. researchgate.net

Influence of Halogen Atom Position and Identity on Activity and Reactivity

Halogen atoms are frequently incorporated into drug candidates to modulate their electronic properties, membrane permeability, and metabolic stability. acs.org The position and identity (chlorine vs. fluorine) of the halogen on the benzophenone core of 4-Chloro-4'-pyrrolidinomethyl benzophenone are critical determinants of its activity and reactivity. biomedres.usbiomedres.us

The chlorine atom in 4-Chloro-4'-pyrrolidinomethyl benzophenone is an electron-withdrawing group that can influence the reactivity of the benzophenone core. biomedres.us Its position on the aromatic ring is crucial. For example, in a series of anti-inflammatory benzophenone derivatives, compounds with a chloro moiety at the meta position showed the most effective activity. nih.gov Changing the position of a functional group (positional isomerism) can significantly affect interactions with a biological target and alter the pharmacological profile. biomedres.usbiomedres.us The presence of chloro-groups can also enhance inhibitory activity, as seen in NAPE-PLD inhibitors where the addition of electronegative groups improved potency. researchgate.net

The introduction of a fluorine atom, as seen in the analogue 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone, adds another layer of complexity to the SAR. sigmaaldrich.com Fluorine is the most electronegative element and can form strong halogen bonds, which are noncovalent interactions that can help anchor a drug to its target. acs.org Its small size means it can often be substituted for a hydrogen atom without introducing significant steric hindrance.

In the design of anti-microtubule agents, a 4-fluorobenzophenone (B154158) derivative demonstrated potent tumor cell growth inhibition with a subnanomolar IC50 value, indicating that fluorine substitution can dramatically enhance potency. nih.gov The introduction of electron-withdrawing groups like fluorine modifies the electronic state of the molecule, which can enhance the acidity of nearby functional groups or influence binding affinity. biomedres.us The specific placement of the fluorine atom at the 3-position, adjacent to the chlorine, would create a distinct electronic environment on that aromatic ring compared to the parent compound.

Table 2: Influence of Halogen Substitution on Biological Activity in Benzophenone and Related Scaffolds

| Compound/Modification | Biological Activity | Effect of Halogen | Reference |

|---|---|---|---|

| Benzophenone with meta-chloro group | Anti-inflammatory | Most effective activity in the series | nih.gov |

| Dichlorophen (vs. Monochloro) | NAPE-PLD Inhibition | ~10-fold less potent than related di-hydroxyl compounds but active | researchgate.net |

| 4-Fluorobenzophenone derivative | Anti-microtubule / Cytotoxic | Subnanomolar IC50, more potent than non-fluorinated analogue | nih.gov |

This table summarizes findings from various benzophenone-related series to illustrate the impact of halogenation.

Benzophenone Core Modifications and Their Structure-Activity Implications

The benzophenone structure itself is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govnih.govsemanticscholar.org Extensive research has shown that the benzophenone core is often essential for the biological activity of its derivatives. nih.gov

Modifications to this core can involve altering the substitution pattern on the two aryl rings or replacing one of the phenyl rings with another aromatic or heteroaromatic system. nih.govsemanticscholar.org The biological properties of benzophenone-containing molecules vary significantly based on the substitution pattern on the aryl rings. nih.gov For instance, the synthesis of benzophenone-thiazole derivatives led to inhibitors of VEGF-A, a key mediator in tumor angiogenesis. nih.gov In another study on antibacterial agents, SAR studies revealed that the benzophenone core was "absolutely essential" for activity, as was the presence of a cationic group (such as the protonated pyrrolidine). nih.gov These agents were found to act by causing bacterial membrane depolarization. nih.gov This highlights the dual importance of the lipophilic benzophenone scaffold and the basic amino moiety for this particular biological effect.

Pharmacophore Identification and Molecular Docking Studies for Target Specificity

The rational design of analogues of 4-Chloro-4'-pyrrolidinomethyl benzophenone hinges on a detailed understanding of its interaction with its biological target. Pharmacophore modeling and molecular docking are indispensable computational tools in this endeavor, providing insights into the key molecular features required for biological activity and guiding the synthesis of more potent and selective compounds.

A pharmacophore model for this class of compounds would typically be developed based on the structures of several active analogues. This model highlights the essential three-dimensional arrangement of chemical features necessary for biological recognition. For a molecule like 4-Chloro-4'-pyrrolidinomethyl benzophenone, the key pharmacophoric features would likely include:

A hydrogen bond acceptor: The carbonyl group of the benzophenone scaffold is a prominent hydrogen bond acceptor.

Aromatic/hydrophobic regions: The two phenyl rings of the benzophenone core provide significant hydrophobic surfaces that can engage in van der Waals and pi-pi stacking interactions with the target protein.

A positively ionizable feature: The nitrogen atom within the pyrrolidine ring is basic and would be protonated at physiological pH, allowing for a crucial ionic interaction or hydrogen bonding with an acidic residue in the target's binding site.

A halogen bond donor: The chlorine atom on one of the phenyl rings can act as a halogen bond donor, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.

Molecular docking simulations are employed to predict the preferred orientation of 4-Chloro-4'-pyrrolidinomethyl benzophenone and its analogues within the binding site of a specific biological target. These simulations can elucidate the specific amino acid residues that interact with the ligand. For instance, docking studies on related benzophenone derivatives have shown that the benzoyl moiety often anchors the molecule into a hydrophobic pocket, while other substituents form specific interactions that determine potency and selectivity. nih.gov

In a hypothetical docking scenario for 4-Chloro-4'-pyrrolidinomethyl benzophenone, the 4-chlorophenyl group might be positioned within a hydrophobic cleft of the receptor, with the chlorine atom potentially forming a halogen bond with a backbone carbonyl or an electron-rich residue. The pyrrolidinomethyl group, being more flexible, could then orient its protonated nitrogen to form a salt bridge with an aspartate or glutamate (B1630785) residue, thereby solidifying the ligand's affinity for the target.

The following table illustrates the potential interactions that could be identified through a molecular docking study of 4-Chloro-4'-pyrrolidinomethyl benzophenone with a hypothetical receptor.

| Interaction Type | Ligand Feature | Potential Interacting Residue(s) |

| Hydrogen Bonding | Benzophenone Carbonyl Oxygen | Serine, Threonine, Tyrosine |

| Ionic/H-Bonding | Pyrrolidine Nitrogen (protonated) | Aspartic Acid, Glutamic Acid |

| Hydrophobic (pi-pi) | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Chlorine Atom | Backbone Carbonyl, Serine |

Such detailed interaction maps are crucial for the rational design of new analogues with improved target specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of 4-Chloro-4'-pyrrolidinomethyl benzophenone, a QSAR model can be a powerful predictive tool to estimate the activity of newly designed molecules before their synthesis, thus saving time and resources. nih.gov

The development of a robust QSAR model begins with a training set of compounds, which includes 4-Chloro-4'-pyrrolidinomethyl benzophenone and its analogues with experimentally determined biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: Dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

Steric properties: Molecular volume, surface area, and specific steric parameters that describe the size and shape of substituents.

Hydrophobic properties: The logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological properties: Indices that describe the connectivity and branching of the molecular skeleton.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to generate an equation that links a combination of these descriptors to the biological activity. A hypothetical QSAR equation for a series of benzophenone analogues might look like this:

log(1/IC50) = 0.75 * logP - 0.23 * (Molecular_Volume) + 1.5 * (Dipole_Moment_Z) + 2.1

In this illustrative equation, a positive coefficient for logP suggests that increasing lipophilicity enhances activity, while a negative coefficient for molecular volume might indicate that bulkier molecules are less active, possibly due to steric hindrance at the binding site. The positive term for the z-component of the dipole moment could point to the importance of a specific orientation of the molecule's electric field for optimal interaction. nih.gov

To validate the predictive power of the QSAR model, an external test set of compounds (not used in the model generation) is typically used. A good correlation between the predicted and experimental activities for the test set indicates a reliable model. nih.gov

The table below presents a hypothetical dataset that could be used to generate a QSAR model for a series of 4-Chloro-4'-pyrrolidinomethyl benzophenone analogues, where modifications are made to the pyrrolidine ring and the non-chlorinated phenyl ring.

| Compound | R1 (on Phenyl Ring) | R2 (on Pyrrolidine) | logP | Molecular Volume (ų) | Biological Activity (IC50, µM) |

| 1 | H | H | 4.2 | 350 | 1.5 |

| 2 | 4'-OCH3 | H | 4.1 | 365 | 2.1 |

| 3 | 4'-F | H | 4.3 | 352 | 1.2 |

| 4 | H | 3-OH | 3.8 | 358 | 0.8 |

| 5 | H | 3-CH3 | 4.5 | 364 | 1.8 |